A Comprehensive Technical Guide to the Synthesis of Pure Aluminum Salicylate
A Comprehensive Technical Guide to the Synthesis of Pure Aluminum Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of pure aluminum salicylate (B1505791). The information is curated for professionals in chemical research and pharmaceutical development, focusing on detailed experimental protocols and robust analytical methods for quality control.
Introduction
Aluminum salicylate is an aluminum salt of salicylic (B10762653) acid with the chemical formula C₂₁H₁₅AlO₉.[1] It is typically a reddish-white, odorless powder.[2] While it is insoluble in water and alcohol, it finds solubility in dilute alkaline solutions.[2] In therapeutic applications, basic aluminum salicylate has been noted for its stability in the presence of water and dilute acids, which is a desirable feature for orally administered drugs intended for intestinal action.[3] The synthesis of pure aluminum salicylate, free from starting materials and byproducts, is critical for its application in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of aluminum salicylate is presented below.
| Property | Value | Reference(s) |
| CAS Number | 15479-57-9 | [1][4] |
| Molecular Formula | C₂₁H₁₅AlO₉ | [1][2] |
| Molecular Weight | 438.32 g/mol | [1][2] |
| Appearance | Reddish-white powder | [2] |
| Odor | Odorless | [2] |
| Solubility | Insoluble in water and alcohol; Soluble in dilute alkalies | [2] |
| Synonyms | Tris(salicylato)aluminum, Salicylic acid aluminum salt | [4][5] |
Synthesis Methodologies
The synthesis of pure aluminum salicylate can be approached through several methods. The choice of method depends on the desired form (e.g., basic vs. neutral salt), required purity, and available starting materials.
Method 1: Direct Reaction of Aluminum Hydroxide (B78521) and Salicylic Acid
This method is particularly effective for producing basic aluminum salicylate with a constant composition.[3] The reaction involves the direct molecular mixing of aluminum hydroxide and salicylic acid in an aqueous medium, facilitated by heat.[3]
-
Preparation of Reactants: Suspend aluminum hydroxide (dried at a temperature not exceeding 100°C) in hot water with vigorous stirring to form a homogenous suspension.
-
Reaction: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension. The reaction mixture will initially become acidic upon each addition of salicylic acid. Continue stirring until the acidic reaction ceases, indicating the consumption of the added acid.
-
Heating: Gently warm the mixture in a water bath to ensure the reaction goes to completion, resulting in a homogeneous paste with a neutral reaction.[3]
-
Isolation: Filter the resulting precipitate from the reaction mixture.
-
Drying: Dry the isolated solid at a temperature of 125-130°C to obtain the final product.[3]
Caption: Workflow for the direct synthesis of aluminum salicylate.
Method 2: Precipitation from Aqueous Salt Solutions
This method involves the reaction of a soluble aluminum salt (e.g., aluminum sulfate) with a soluble salicylate salt (e.g., sodium salicylate). However, this approach has been reported to yield a product that is not in a homogeneous state, making it less ideal for obtaining a pure, well-defined compound.[3] The formation of complex mixtures and difficulties in controlling precipitation are significant drawbacks.
Method 3: Synthesis via Aluminum Alkoxides
The use of aluminum alkoxides, such as aluminum isopropoxide, offers a pathway to high-purity products in a non-aqueous environment. This method is well-documented for the synthesis of aluminum acetylsalicylate and can be adapted for aluminum salicylate.[6][7] The reaction avoids water during the initial phase, minimizing side reactions, with a controlled amount of water added later to induce precipitation.[6]
-
Preparation of Reactants:
-
Solution A: Dissolve three molar equivalents of high-purity salicylic acid in an anhydrous neutral organic solvent, such as isopropyl alcohol or toluene.
-
Solution B: Dissolve one molar equivalent of aluminum isopropoxide in the same anhydrous solvent.
-
-
Reaction: Under an inert atmosphere (e.g., nitrogen), slowly add Solution B to Solution A with vigorous stirring.
-
Precipitation: Once the addition is complete, add a stoichiometric amount of distilled water dropwise to the reaction mixture to induce the precipitation of aluminum salicylate. The slow addition is crucial to avoid the formation of oily or gummy precipitates.[8]
-
Isolation: Collect the white precipitate by filtration.
-
Purification: Wash the precipitate with a small amount of cold, anhydrous isopropyl alcohol to remove any unreacted salicylic acid, followed by a wash with ether to remove residual solvent.[6][8]
-
Drying: Dry the final product under vacuum at a low temperature.[8]
| Method | Key Reactants | Solvent | Advantages | Disadvantages | Reference(s) |
| Direct Reaction | Aluminum Hydroxide, Salicylic Acid | Water | Simple, yields a product of constant composition. | Requires specific drying temperatures. | [3] |
| Precipitation | Aluminum Sulfate, Sodium Salicylate | Water | Uses readily available salts. | Produces an inhomogeneous product. | [3] |
| Alkoxide Route | Aluminum Isopropoxide, Salicylic Acid | Anhydrous Organic Solvent | High purity, avoids aqueous side-reactions. | Requires anhydrous conditions and alkoxide precursors. | [6][7] |
Characterization and Quality Control
Ensuring the purity of the synthesized aluminum salicylate is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups and the formation of the salt by observing shifts in the carboxylate and hydroxyl bands compared to free salicylic acid.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the structure of the salicylate ligand and confirm the absence of organic impurities.[9][10]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are essential for quantifying the purity of the final product and detecting any residual starting materials, particularly free salicylic acid.[9][10]
-
Qualitative Test for Free Salicylic Acid: A simple colorimetric test using a 1% iron(III) chloride solution can be used for rapid screening. The presence of free salicylic acid will produce a distinct purple color.[8]
References
- 1. echemi.com [echemi.com]
- 2. ALUMINUM SALICYLATE | 15479-57-9 [chemicalbook.com]
- 3. US1447501A - Process for the preparation of basic salicylate of aluminum - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ALUMINUM SALICYLATE [drugfuture.com]
- 6. US2959606A - Production of aluminum acetylsalicylate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 10. sciepub.com [sciepub.com]
- 11. Synthesis and Characterization of Mesoporous Aluminum Silicate and Its Adsorption for Pb (II) Ions and Methylene Blue in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
